3-[(4-Chlorophenyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione
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Overview
Description
3-[(4-Chlorophenyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a 4-chlorophenylsulfanyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of an appropriate amino acid derivative under acidic or basic conditions.
Introduction of the 4-Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrrolidine-2,5-dione core with 4-chlorothiophenol.
Attachment of the 2,3-Dihydro-1,4-benzodioxin-6-yl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable boronic acid or halide derivative of the 2,3-dihydro-1,4-benzodioxin-6-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine, chlorine) for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione core.
Substitution: Various substituted aromatic derivatives depending on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components could be useful in the development of new materials with specific electronic or photonic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets could include proteins with active sites that accommodate the compound’s unique structure, leading to the modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylsulfanyl Derivatives: Compounds with similar sulfanyl groups attached to aromatic rings.
Benzodioxin Derivatives: Compounds containing the 2,3-dihydro-1,4-benzodioxin moiety.
Pyrrolidine-2,5-dione Derivatives: Compounds with the same core structure but different substituents.
Uniqueness
What sets 3-[(4-Chlorophenyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione apart is the combination of these three distinct functional groups in a single molecule. This unique structure can lead to specific interactions with biological targets and distinct chemical reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
724779-68-4 |
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Molecular Formula |
C18H14ClNO4S |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H14ClNO4S/c19-11-1-4-13(5-2-11)25-16-10-17(21)20(18(16)22)12-3-6-14-15(9-12)24-8-7-23-14/h1-6,9,16H,7-8,10H2 |
InChI Key |
SLKJKZLTMZZARV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)CC(C3=O)SC4=CC=C(C=C4)Cl |
solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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